

A Head-to-Head Comparison of Modern Sustained-Release hGH Formulations

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Compound of Interest

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The advent of sustained-release recombinant human growth hormone (rhGH) formulations has marked a significant paradigm shift in the management of growth hormone deficiency (GHD), promising to reduce the burden of daily injections, potentially improving adherence and overall outcomes. This guide provides an objective, data-driven comparison of the three leading once-weekly subcutaneous hGH formulations: Ascendis Pharma's Skytrofa® (lonapegsomatropin), Novo Nordisk's Sogroya® (smapacitan), and Pfizer/OPKO's Ngenla® (somatropin).

These therapies employ distinct molecular strategies to extend the half-life of somatropin, the recombinant form of hGH. Skytrofa is a prodrug that uses a proprietary TransCon (Transient Conjugation) technology to temporarily bind an inert carrier to somatropin, which is then released in the body.^{[1][2]} Sogroya is a long-acting analog of hGH that incorporates a fatty acid side chain, enabling it to reversibly bind to endogenous albumin, thereby delaying its clearance.^[3] Ngenla is a fusion protein that combines the amino acid sequence of hGH with three copies of the carboxy-terminal peptide (CTP) from human chorionic gonadotropin, which extends its duration of action.^[3]

While direct head-to-head clinical trials comparing these three long-acting agents are not available, a systematic review and network meta-analysis of their respective Phase 3 trials have provided valuable indirect comparisons.^[4] The collective evidence from these pivotal studies demonstrates that all three once-weekly formulations are non-inferior to daily rhGH injections in terms of efficacy, with comparable safety profiles.^[4]

Performance Data Overview

The primary measure of efficacy in pediatric GHD trials is the annualized height velocity (AHV) after 52 weeks of treatment. The following tables summarize the key efficacy, pharmacodynamic, and safety data from the pivotal Phase 3 trials of each formulation compared against daily somatropin injections.

Table 1: Efficacy and Pharmacodynamic Comparison (at 52 Weeks)

Parameter	Skytrofa® (lonapegsomatropin)(heiGHT Trial)	Sogroya® (smapacitan) (REAL4 Trial)	Ngenla® (somatropin) (NCT02968004 Trial)	Daily Somatropin(Co ntrol Arms)
Annualized Height Velocity (AHV) (cm/year)	11.2[5][6][7]	11.2[8]	10.1[9][10][11]	10.3 (vs Skytrofa)[5][6][7] 11.7 (vs Sogroya)[8] 9.8 (vs Ngenla)[9] [10][11]
AHV Treatment Difference (Weekly vs Daily) (cm/year) [95% CI]	0.9 [0.2, 1.5] (Superiority met)	-0.5 [-1.1, 0.2] (Non-inferiority met)[8]	0.33 [-0.24, 0.89] (Non-inferiority met)[11]	N/A
Change in Height SDS from Baseline	+1.10[5][6]	Not Reported	+0.92[9]	+0.96 (vs Skytrofa)[5][6] Not Reported (vs Sogroya) +0.87 (vs Ngenla)[9]
Mean IGF-1 SDS	Within normal range (0 to +2)[2]	Remained within normal range[8]	Mean of +0.65 at Week 52[12]	Mean of -0.69 at Week 52 (vs Ngenla)[12]

SDS: Standard Deviation Score. IGF-1 levels for long-acting formulations are typically measured 4 days post-dose to estimate the weekly average.[12]

Table 2: Safety and Tolerability Comparison (at 52 Weeks)

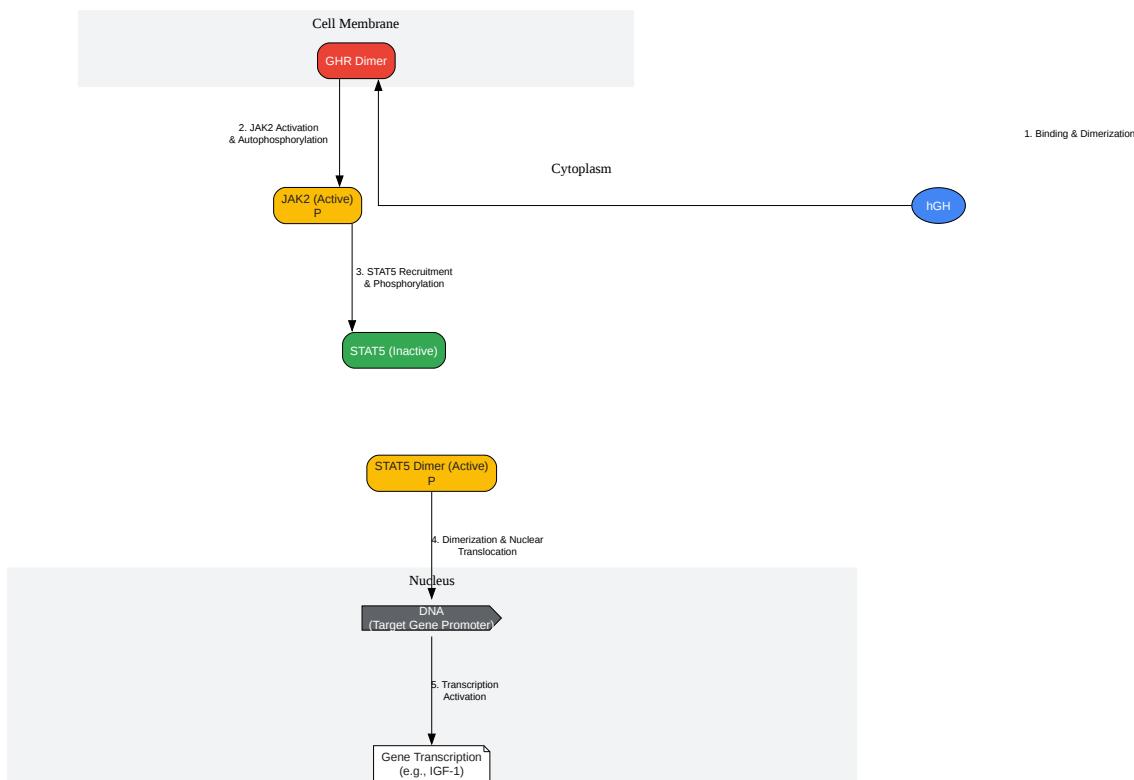
Adverse Event (AE) Profile	Skytrofa® (lonapegsomatropin)	Sogroya® (smapacitan)	Ngenla® (somatropin)	Daily Somatropin
Patients with any AE (%)	77.1%[7]	71.2%[8]	78.9%[11]	69.6% (vs Skytrofa)[7] 60.3% (vs Sogroya)[8] 79.1% (vs Ngenla)[11]
Most Common AEs	Upper respiratory tract infection, pyrexia, headache[7]	Nasopharyngitis, headache, pyrexia[8]	Nasopharyngitis, headache, pyrexia, cough[12]	Similar to weekly arms
Injection Site Reactions (%)	Low incidence (2 patients reported AEs)[7]	Comparable to daily GH[8]	More frequent than daily GH (Pain: 39% vs 25%)[12][13]	Lower incidence of pain vs Ngenla[12]
Anti-drug Antibodies (%)	6.7% (low titer, non-neutralizing)[7]	Not associated with increased immunogenicity[8]	Comparable to daily somatropin	3.6% (vs Skytrofa)[7]

Key Signaling Pathway & Experimental Workflow

To understand the mechanism of action and the process of clinical evaluation, the following diagrams illustrate the primary hGH signaling pathway and a typical workflow for a Phase 3 comparative trial.

hGH Signaling via the JAK-STAT Pathway

Human growth hormone exerts its effects primarily through the JAK-STAT signaling cascade. The binding of hGH to its receptor on the cell surface initiates a series of intracellular phosphorylation events, leading to gene transcription, most notably of Insulin-like Growth Factor 1 (IGF-1).

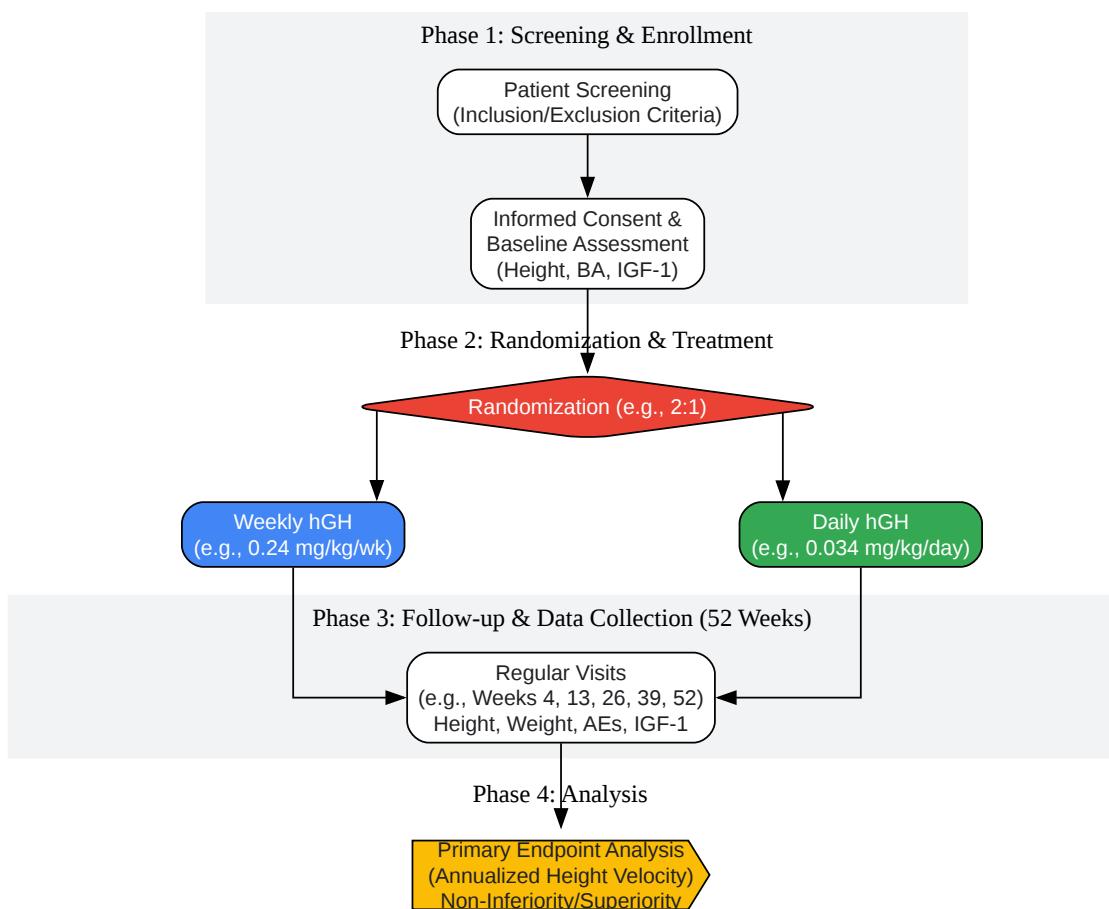


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hGH-activated JAK-STAT signaling pathway.

Pivotal Phase 3 Clinical Trial Workflow

The efficacy and safety of new sustained-release hGH formulations are established in randomized, active-controlled Phase 3 trials, which follow a structured protocol from patient screening to data analysis.



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A typical Phase 3 trial workflow for hGH formulations.

Experimental Protocols

The data presented are derived from multicenter, randomized, open-label, active-controlled, parallel-group Phase 3 studies. Below is a generalized protocol based on the pivotal trials for Skytrofa®, Sogroya®, and Ngenla®.

Patient Population

- Inclusion Criteria: Treatment-naïve, prepubertal children with a confirmed diagnosis of GHD. [5][8][9] Diagnosis was typically confirmed by two different growth hormone stimulation tests with a peak GH level \leq 10 ng/mL.[5] Other common criteria included a height SDS of \leq -2.0, bone age at least 6 months behind chronological age, and an IGF-1 SDS of \leq -1.0.[5]
- Exclusion Criteria: Prior exposure to rhGH or IGF-1 therapies, history of malignancy, or other causes of short stature such as small for gestational age or idiopathic short stature.[5][14]

Study Design and Treatment

- Randomization: Patients were typically randomized in a 2:1 ratio to receive either the once-weekly formulation or daily somatropin.[6][8]
- Dosing:
 - Skytrofa® (lonapegsomatropin): 0.24 mg hGH/kg/week.[6]
 - Sogroya® (smapacitan): 0.16 mg/kg/week.[8]
 - Ngenla® (somatrogon): 0.66 mg/kg/week.[9]
 - Daily Somatropin (Control): An equivalent weekly dose administered as daily injections, typically 0.034 mg/kg/day (which equals 0.24 mg/kg/week).[6][8][9]
- Duration: The primary efficacy endpoint was assessed after 52 weeks of treatment.[6][8][11] Many trials included long-term open-label extension phases.[8][15]

Efficacy and Safety Assessments

- Primary Endpoint: Annualized Height Velocity (AHV) at week 52.[6][8][11]
- Secondary Efficacy Endpoints: Included changes from baseline in height SDS, height velocity SDS, and bone age versus chronological age ratio.[6][8]
- Pharmacodynamic Assessments: Serum IGF-1 concentrations were monitored throughout the studies. For weekly formulations, samples were often collected 4 days post-dose to reflect the average weekly level.[12]

- Safety Assessments: Adverse events (AEs), injection-site reactions, vital signs, and immunogenicity (anti-drug antibodies) were monitored at regular intervals.[7][8][11]

Conclusion

The currently approved sustained-release hGH formulations—Skytrofa®, Sogroya®, and Ngenla®—represent significant advancements in GHD treatment. Pivotal clinical trial data and subsequent meta-analyses indicate that all three offer efficacy and safety comparable to the standard of care, daily somatropin injections, with the primary advantage of a reduced injection frequency.[4] While Skytrofa® demonstrated statistical superiority in its primary endpoint of AHV compared to its daily hGH control group, all three agents met their non-inferiority goals.[6][8][11] The main differentiating factors among them lie in their underlying technology, specific dosing regimens, and reported incidence of injection site reactions, with somatrogon being associated with a higher rate of injection site pain in its clinical trial.[13] The choice of formulation may ultimately depend on factors including patient and physician preference, long-term real-world adherence data, and cost-effectiveness.

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